molecular formula C16H10S B089516 Phenanthro[4,3-b]thiophene CAS No. 195-68-6

Phenanthro[4,3-b]thiophene

Cat. No. B089516
CAS RN: 195-68-6
M. Wt: 234.3 g/mol
InChI Key: HVDXWEZIEYUOMI-UHFFFAOYSA-N
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Description

Phenanthro[4,3-b]thiophene is a chemical compound that consists of a phenanthrene core with two thiophene rings fused on the ends . It has the molecular formula C16H10S .


Synthesis Analysis

The synthesis of Phenanthro[4,3-b]thiophenes has been reported in the Journal of Heterocyclic Chemistry . The overall protocol involved a tandem base-mediated condensation of (het)arylacetonitriles with dithioesters, followed by a Cu-catalyzed intramolecular arylthiolation of the in situ generated thioenolate intermediate .


Molecular Structure Analysis

The molecular structure of Phenanthro[4,3-b]thiophene can be viewed using Java or Javascript . It has a molecular weight of 234.316 .

Scientific Research Applications

  • Synthesis and Derivatives :

    • A study focused on synthesizing all isomers of phenanthro[b]thiophenes, including phenanthro[4,3-b]thiophene, highlighting the chemical pathways to create these compounds (Iwao, Lee, & Castle, 1980).
    • Another research detailed the synthesis of trans-dihydrodiol derivatives of phenanthro[4,3-b]thiophene, which are important for studying their metabolic and mutagenic activities (Kumar, Saravanan, Reuben, & Kumar, 2005).
  • NMR Spectroscopy and Molecular Structure :

    • A study utilized two-dimensional NMR methods to assign proton and carbon NMR spectra of congested helicenes, including phenanthro[4,3-b]thiophene, aiding in understanding their molecular structures (Zektzer, Stuart, Martin, & Castle, 1986).
  • Metabolic and Mutagenic Studies :

    • Research on the metabolism of phenanthro[4,3-b]thiophene by rat liver microsomes revealed insights into its mutagenic potency, which is crucial for understanding its potential health impacts (Kumar, Kumar, & Sikka, 2004).
  • Organic Electronics Applications :

    • A study synthesized a new picene-type molecule, phenanthro[1,2-b : 8,7-b’]dithiophene, for use in organic field-effect transistors (OFETs), showcasing its potential in electronic applications (Nishihara et al., 2013).
  • Synthesis of Polyaromatic Hydrocarbons (PAHs) :

    • Research reported an efficient synthesis method for phenanthro[9,10-b]thiophene derivatives, which are sulfur-containing PAHs, highlighting their importance in environmental chemistry (Hagui et al., 2016).

properties

IUPAC Name

naphtho[2,1-g][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-7-8-13-9-10-17-16(13)15(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXWEZIEYUOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941261
Record name Phenanthro[4,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthro[4,3-b]thiophene

CAS RN

195-68-6
Record name Phenanthro[4,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(4,3-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro[4,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
S Kumar, S Saravanan, P Reuben… - Journal of heterocyclic …, 2005 - Wiley Online Library
The present study describes the synthesis of phenanthro[3,4‐b]thiophene (3), phenanthro[4,3‐b]thiophene (4) and its potential dihydrodiol metabolites, trans‐6,7‐dihydroxy‐6,7‐…
Number of citations: 16 onlinelibrary.wiley.com
M Iwao, ML Lee, RN Castle - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
All isomers of the parent phenanthro[b]thiophenes, namely, phenanthro[1,2‐b]thiophene, phenanthro‐[2,1‐b]thiophene, phenanthro[2,3‐b]thiophene, phenanthro[3,4‐b]thiophene, …
Number of citations: 77 onlinelibrary.wiley.com
S Kumar, PA Reuben, A Kumar - Polycyclic Aromatic Compounds, 2004 - Taylor & Francis
A number of sulfur analogs of polynuclear aromatic hydrocarbons (thia-PAHs) have been identified in cigarette smoke condensate. Phenanthro[3,4-b]thiophene (P[3,4-b]T) and …
Number of citations: 9 www.tandfonline.com
CD Swartz, LC King, S Nesnow, DM Umbach… - Mutation Research …, 2009 - Elsevier
Sulfur-containing polycyclic aromatic hydrocarbons (thia-PAHs or thiaarenes) are common constituents of air pollution and cigarette smoke, but only a few have been studied for health …
Number of citations: 29 www.sciencedirect.com
S Kumar, A Kumar, HC Sikka - Polycyclic Aromatic Compounds, 2004 - Taylor & Francis
Phenanthro[3,4-b]thiophene (P[3,4-b]T) and phenanthro[4,3-b]thiophene (P[4,3-b]T) are thiasters of weakly mutagenic benzo[c]phenanthrene (B[c]P). These polycyclic sulfur …
Number of citations: 5 www.tandfonline.com
A Sarkar, R Das, GK Kar - ChemistrySelect, 2018 - Wiley Online Library
The phenanthraquinone moiety condensed with heteroarene moieties posses various therapeutic activities. In this article, synthesis of some novel thienophenanthraquinones (eg. …
RA Pelroy, DL Stewart, Y Tominaga, M Iwao… - Mutation Research …, 1983 - Elsevier
The stable isomers of 3- and 4-ring polycyclic aromatic sulfur heterocycles were tested for mutagenicity in the Ames standard plate incorporation test and a liquid pre-incubation …
Number of citations: 106 www.sciencedirect.com
S Arif, M Al-Tameemi, WB Wilson, SA Wise… - Talanta, 2020 - Elsevier
The present study investigates the analytical potential of low-temperature photoluminescence spectroscopy for the analysis of seven phenanthrothiophenes with molecular mass 234 g …
Number of citations: 3 www.sciencedirect.com
KK Laali, JH Chun, T Okazaki, S Kumar… - The Journal of …, 2007 - ACS Publications
First examples of stable carbocations are reported from several classes of thia-PAHs with four fused rings, namely, benzo[b]naphtho[2,1-d]thiophene (1) and its 3-methoxy derivative (2), …
Number of citations: 29 pubs.acs.org
R Pratap, VJ Ram - Tetrahedron letters, 2007 - Elsevier
An elegant approach to the synthesis of 2,3,6,7-tetrahydrophenanthro[4,3-b]thiophenes has been described through base catalyzed ring transformation of 4-sec-amino-2-oxo-5,6-…
Number of citations: 9 www.sciencedirect.com

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